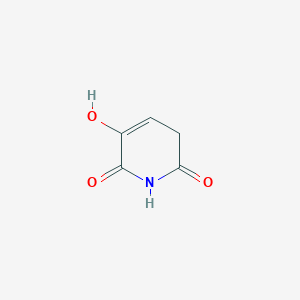

5-Hydroxypyridine-2,6(1H,3H)-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5NO3 |

|---|---|

Molecular Weight |

127.10 g/mol |

IUPAC Name |

5-hydroxy-3H-pyridine-2,6-dione |

InChI |

InChI=1S/C5H5NO3/c7-3-1-2-4(8)6-5(3)9/h1,7H,2H2,(H,6,8,9) |

InChI Key |

IWXAWSWEFQKINC-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C(=O)NC1=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 5 Hydroxypyridine 2,6 1h,3h Dione

Tautomerism and Isomerism in Pyridinedione Systems

The structure of 5-Hydroxypyridine-2,6(1H,3H)-dione allows for several tautomeric forms, which can exist in equilibrium. The predominant forms are dictated by factors such as the solvent, temperature, and pH.

Keto-Enol and Lactam-Lactim Tautomeric Equilibria

This compound can be viewed as a derivative of 2,6-dihydroxypyridine (B1200036), which itself is known to exist predominantly in the pyridone form. The presence of the hydroxyl group at the 5-position introduces further possibilities for tautomerism.

The primary tautomeric equilibria at play are the lactam-lactim and keto-enol tautomerism. The lactam form, this compound, is generally the more stable tautomer compared to its lactim form, 2,6-dihydroxy-5-hydroxypyridine. This stability of the lactam form is a common feature in 2-hydroxypyridines and is attributed to the greater resonance stabilization of the amide group within the ring. rscf.runih.gov

Furthermore, the hydroxyl group at the 5-position can participate in keto-enol tautomerism. This would involve the migration of a proton from the hydroxyl group to an adjacent carbon, forming a dienone structure. However, the aromaticity of the pyridine (B92270) ring strongly favors the enol (hydroxyl) form in this case.

The equilibrium between these forms can be influenced by the solvent. Non-polar solvents may favor the less polar lactim or enol forms, while polar solvents tend to stabilize the more polar lactam (pyridone) form. rscf.ru In the solid state, compounds like 2-hydroxy-5-nitropyridine, a related molecule, have been shown to exist in the pyridone (oxo) form. google.com

It is important to note that dimerization through hydrogen bonding is also a common phenomenon in hydroxypyridine systems, which can further influence the observed tautomeric equilibrium. google.comresearchgate.net

Spectroscopic Characterization of Tautomeric Forms

Spectroscopic methods are invaluable for identifying and quantifying the different tautomeric forms of pyridinedione systems in various environments.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy can distinguish between the lactam and lactim forms based on their different absorption maxima (λmax). The lactam form typically absorbs at a longer wavelength compared to the lactim form. By comparing the spectrum of the compound with those of its N-methyl (fixed lactam) and O-methyl (fixed lactim) derivatives, the position of the tautomeric equilibrium can be quantitatively determined in different solvents. google.com

Infrared (IR) Spectroscopy: IR spectroscopy provides clear indicators of the dominant tautomeric form. The lactam form exhibits a characteristic C=O stretching vibration, while the lactim form shows an O-H stretching band. The presence and intensity of these bands can confirm the prevalence of one tautomer over the other. researchgate.net For example, the IR spectrum of 2-hydroxypyridine (B17775), a parent compound, clearly indicates the presence of the pyridone form. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the tautomeric structure. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the lactam and lactim forms. For instance, the chemical shift of the carbon atom attached to the oxygen will be markedly different in the C-O-H (lactim) versus the C=O (lactam) state. google.comontosight.ai In some cases, two-dimensional IR spectroscopy can be employed to separate the signals of different tautomers, as demonstrated for 6-chloro-2-pyridone. nih.gov

Electrophilic Aromatic Substitution Reactions

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl groups and the pyridine nitrogen. However, the hydroxyl group at the 5-position is an activating, ortho-, para-directing group. The interplay of these electronic effects directs incoming electrophiles primarily to the positions ortho and para to the hydroxyl group. Given the structure, the C3 and C5 positions are the most likely sites for substitution.

While specific studies on electrophilic substitution of this compound are not extensively documented, analogous reactions on related pyrimidine (B1678525) and pyridine systems provide insights. For instance, the halogenation of uracil (B121893) derivatives, which share the dione (B5365651) feature, can lead to substitution at the C5 position. wikipedia.org The commercial availability of compounds like 5-Nitropyrimidine-2,4(1H,3H)-dione and 5-Hydroxypyridine-2-sulfonic acid suggests that nitration and sulfonation reactions are feasible on these types of rings. nih.govresearchgate.net

Nucleophilic Addition and Substitution Reactions

The carbonyl groups and the electrophilic centers of the pyridine ring make this compound susceptible to nucleophilic attack.

Reactions at Carbonyl Centers

The two carbonyl groups at positions 2 and 6 are potential sites for nucleophilic addition. Strong nucleophiles, such as Grignard reagents or organolithium compounds, could potentially add to these carbonyls to form tertiary alcohols after workup. However, the acidity of the N-H and O-H protons would likely lead to deprotonation as a competing and more favorable reaction. The use of protecting groups for the acidic protons would be necessary to favor addition to the carbonyls.

Reduction of the carbonyl groups is also a possibility. Depending on the reducing agent and reaction conditions, partial or complete reduction to alcohols or even to the corresponding methylene (B1212753) groups could be achieved.

Reactions with Primary Amines

The reaction of this compound with primary amines can lead to the formation of imines or enamines. The carbonyl groups can react with primary amines under acidic or basic catalysis to form an imine (a C=N bond). Given the two carbonyls, the reaction could potentially occur at one or both sites.

Alternatively, if there is an abstractable alpha-proton, an enamine can be formed from the reaction of a ketone or aldehyde with a secondary amine. wikipedia.org In the case of this compound, the reaction with a primary amine at a carbonyl group, followed by tautomerization, could lead to the formation of an enamine-like structure within the ring. The specific outcome would depend on the reaction conditions and the nature of the primary amine used. Studies on related heterocyclic systems have shown that reactions of hydroxypyridones with primary amines can lead to the formation of enamines.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound and its derivatives are complex processes influenced by the reaction conditions and the specific reagents employed.

Oxidation:

The oxidation of compounds structurally related to this compound suggests that the pyridine ring is susceptible to oxidative transformations. For instance, the enzymatic oxidation of 2,6-dihydroxypyridine, a tautomeric form of the parent scaffold, by monooxygenase from Arthrobacter oxydans results in the formation of 2,3,6-trihydroxypyridine. wikipedia.org This reaction involves the transfer of an oxygen atom to the pyridine ring, highlighting a potential pathway for the functionalization of the core structure. wikipedia.org

In a different heterocyclic system but with similar functional group arrangement, the oxidation of 5-hydroxypyrimidine (B18772) nucleosides with bromine leads to a complex reaction cascade. This process involves the formation of intermediate dialuric and isodialuric acid derivatives, which can then undergo ring contraction to form hydantoin (B18101) derivatives. nih.gov While this is a pyrimidine system, it suggests that under certain oxidative conditions, the pyridine ring in this compound could also be susceptible to ring degradation or rearrangement. nih.gov

Further studies on the one-electron oxidation of 5,6-dihydroxy-2,3-dihydroindole, a precursor in melanin (B1238610) formation, show the generation of a benzosemiquinone radical. rsc.org This indicates that the hydroxyl-substituted aromatic ring is a primary site for oxidation, a principle that can be extended to this compound.

Reduction:

Specific studies on the reduction of this compound are not extensively documented in the reviewed literature. However, general knowledge of heterocyclic chemistry suggests that the pyridinedione ring could be susceptible to reduction under various conditions. Catalytic hydrogenation, for example, could potentially reduce the double bonds in the ring and/or the carbonyl groups, depending on the catalyst and reaction parameters. The presence of the hydroxyl group might influence the regioselectivity of such reductions.

Derivatization of the Hydroxyl Group (e.g., O-Alkylation)

The hydroxyl group at the 5-position of the pyridine ring is a key site for derivatization, with O-alkylation being a prominent transformation. This modification is significant as it can alter the electronic properties and biological activity of the molecule.

Recent research has focused on the regioselective O-alkylation of 2-pyridone systems, which are tautomeric with the 2-hydroxypyridine structure present in the target molecule. A notable method involves a TfOH-catalyzed carbenoid insertion, which allows for the selective O-alkylation of 2-pyridones with high regioselectivity (>99:1). rsc.org This metal-free approach offers a straightforward way to introduce various alkyl groups onto the oxygen atom under mild conditions. rsc.org

Another study demonstrates that imparting aromaticity to 2-pyridone derivatives through O-alkylation can lead to compounds with enhanced biological activities. nih.gov This highlights the importance of O-alkylation as a strategy in medicinal chemistry for modulating the properties of pyridone-containing scaffolds.

The general reaction for O-alkylation can be represented as:

This compound + R-X → 5-(O-Alkyl)pyridine-2,6(1H,3H)-dione + HX

Where R is an alkyl group and X is a leaving group.

| Reaction | Reagents and Conditions | Product | Key Findings | Reference |

| O-Alkylation of 2-pyridones | Diazo compounds, TfOH | O-Alkyl-2-pyridones | High regioselectivity for O-alkylation, metal-free, mild conditions. | rsc.org |

| O-Alkylation of 2-pyridone derivatives | Alkyl halides, base | O-Alkylpyridine derivatives | O-alkylation enhances anticancer activity. | nih.gov |

Ring-Opening and Ring-Closing Transformations

The stability of the pyridine ring in this compound generally makes ring-opening reactions challenging. However, under specific conditions, such transformations can occur.

Ring-Opening:

While direct evidence for the ring-opening of this compound is limited, related heterocyclic systems provide insights. For example, the oxidation of 5-hydroxypyrimidine nucleosides can lead to ring contraction, which inherently involves a ring-opening and re-closure mechanism. nih.gov It is plausible that strong oxidizing agents or nucleophiles could initiate the cleavage of the pyridine ring in the target molecule.

Ring-Closing:

The synthesis of the this compound ring system and its derivatives often involves ring-closing (annulation) reactions. A recent study describes the direct assembly of functionalized 3-Hydroxypyridine (B118123) N-Oxides through a cascade reaction involving nitration and hydroxylative aza-annulation. iict.res.in While this produces a related but different structure, it exemplifies the types of cyclization strategies that can be employed to construct the core hydroxypyridine scaffold.

Another example is the synthesis of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid, which starts from 6-chloropyridine-3-carboxylic acid and involves N-oxidation followed by other transformations. nih.gov This highlights how substituted pyridines can serve as precursors for building more complex pyridone and thiopyridone systems.

| Transformation | Starting Material | Reagents/Conditions | Product | Significance | Reference |

| Ring Contraction | 5-Hydroxypyrimidine nucleosides | Bromine | Hydantoin derivatives | Demonstrates potential for ring rearrangement under oxidative stress. | nih.gov |

| Aza-Annulation | Not specified | Cascade nitration/hydroxylative conditions | 3-Hydroxypyridine N-Oxides | Illustrates a synthetic route to functionalized hydroxypyridine rings. | iict.res.in |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to understanding the molecular structure of a compound. They involve the interaction of electromagnetic radiation with the molecule, providing information on its electronic and vibrational states, as well as the magnetic environments of its nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 5-Hydroxypyridine-2,6(1H,3H)-dione, both ¹H and ¹³C NMR would be essential.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. For instance, the spectrum of the related compound 6-Hydroxy-1,2-dihydropyridin-2-one (also known as 2,6-dihydroxypyridine) shows distinct signals for the protons on the aromatic ring, with their chemical shifts and splitting patterns confirming their relative positions. nih.gov A similar approach would be applied to this compound to identify the protons on the pyridine (B92270) ring and the hydroxyl group.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule and provide information about their hybridization and chemical environment (e.g., carbonyl, alkene, etc.).

Interactive Table: Predicted ¹H NMR Data for this compound (Hypothetical)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | 3.0 - 3.5 | Doublet | J = 4-6 |

| H-4 | 5.5 - 6.0 | Doublet | J = 4-6 |

| OH-5 | Variable | Singlet | - |

| NH-1 | 10.0 - 12.0 | Singlet | - |

Note: This table is a hypothetical prediction based on known values for similar structures and is for illustrative purposes only, as experimental data is not available.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS: Standard mass spectrometry would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of this compound.

HRMS (High-Resolution Mass Spectrometry): This technique would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. For example, the related compound 3,6-dihydroxypicolinic acid has been characterized by mass spectrometry to confirm its molecular formula. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the following groups:

O-H stretch: from the hydroxyl group.

N-H stretch: from the amide group in the ring.

C=O stretch: from the two ketone (or lactam) groups.

C=C stretch: from the double bond in the pyridine ring.

The IR spectrum of 6-Hydroxy-1,2-dihydropyridin-2-one has been reported and shows absorptions consistent with its pyridone tautomer structure, which would be a valuable reference. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to the π → π* transitions of the conjugated pyridinedione system. The position of these maxima can be influenced by the presence of the hydroxyl group. For comparison, pyridinedicarboxylate-Tb(III) complexes exhibit broad, intense absorption bands between 220 and 300 nm, corresponding to π-π* transitions of the ligand. cymitquimica.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the solid state. The crystal structure of 6-Hydroxy-1,2-dihydropyridin-2-one has been determined, revealing details about its molecular geometry and packing in the solid state. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation and purification of compounds, as well as for analytical quantification.

High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method for the analysis and purification of this compound, which is expected to be a polar compound. Different column stationary phases and mobile phase compositions could be optimized for its separation from reactants and byproducts.

Gas Chromatography (GC): GC is typically used for volatile compounds. For a non-volatile compound like this compound, derivatization to a more volatile species would likely be necessary before GC analysis.

While a comprehensive, data-rich profile of this compound cannot be constructed from the currently available literature, the established methodologies for structural characterization provide a clear roadmap for its future analysis. The application of NMR, MS, IR, and UV-Vis spectroscopy, along with X-ray crystallography and chromatographic techniques, would be indispensable for the definitive elucidation of its chemical properties. The data from related compounds offer valuable insights and comparative benchmarks for such an investigation.

Elemental Analysis

The elemental composition of a purified compound provides fundamental data for the confirmation of its empirical and molecular formula. For this compound, which has the molecular formula C₅H₅NO₃, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The molecular weight of this compound is 127.10 g/mol . The theoretical percentages of each element are derived from the ratio of the total mass of each element to the total molecular mass of the compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass of Element ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 47.25 |

| Hydrogen | H | 1.008 | 5 | 5.04 | 3.96 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 11.02 |

| Oxygen | O | 16.00 | 3 | 48.00 | 37.76 |

| Total | 127.10 | 100.00 |

Theoretical and Computational Investigations of 5 Hydroxypyridine 2,6 1h,3h Dione

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide detailed insights into the electronic distribution and energy of different molecular states.

DFT Calculations for Energetic Profiles and Tautomeric Preferences

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a widely used tool to predict the geometries, energies, and properties of molecules. One of the key applications of DFT is the study of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond.

For molecules like 5-Hydroxypyridine-2,6(1H,3H)-dione, several tautomeric forms can be envisioned due to the presence of hydroxyl and amide functionalities. DFT calculations can be employed to determine the relative stabilities of these tautomers. By calculating the total electronic energy of each tautomer, an energetic profile can be constructed, revealing the most stable form of the molecule under different conditions (e.g., in the gas phase or in a solvent).

In a study on the related compound 2-hydroxy-5-nitropyridine, DFT calculations were used to investigate the keto-enol tautomerism. elsevierpure.com The calculations, employing various functionals and basis sets, consistently showed that the keto tautomer was more stable than the enol tautomer by a small energy margin in the gas phase. elsevierpure.com Similar computational approaches could be applied to this compound to elucidate its preferred tautomeric form. The choice of functional and basis set is crucial for obtaining accurate results, and it is common practice to benchmark the chosen computational level against experimental data where available.

Table 1: Illustrative Tautomeric Forms of this compound for DFT Analysis

| Tautomer Name | Structural Description |

| 5-Hydroxy-2,6-dione | The primary structure with a hydroxyl group at position 5 and keto groups at positions 2 and 6. |

| 2,5-Dihydroxy-6-one | An enol form where the keto group at position 2 is enolized. |

| 5,6-Dihydroxy-2-one | An enol form where the keto group at position 6 is enolized. |

| 2,5,6-Trihydroxypyridine | A fully enolized aromatic form. |

This table presents potential tautomers for theoretical investigation. The relative energies would be determined by DFT calculations.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles. The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. In a study of push-pull purine (B94841) derivatives, the HOMO-LUMO gap was found to be significantly influenced by the substitution pattern on the purine ring, which in turn affected the photophysical properties of the molecules. nih.gov Similar analyses for this compound would provide valuable information about its electronic properties and reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for a Pyridinedione Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

This table provides an example of how FMO data would be presented. The actual values for this compound would need to be calculated.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, including conformational changes, diffusion, and interactions with other molecules.

For this compound, MD simulations could be used to explore its conformational landscape and its interactions with solvent molecules. This is particularly relevant for understanding its behavior in a biological environment. For instance, MD simulations can be used to study how the molecule interacts with water molecules in an aqueous solution, providing insights into its solubility and hydration properties. While no specific MD studies on this compound are available, the methodology has been widely applied to other heterocyclic compounds to understand their dynamic behavior and interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties or structural features that are important for a particular activity, QSAR models can be used to predict the activity of new, untested compounds.

The development of a QSAR model typically involves a set of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the biological activity.

Although no QSAR models specifically for this compound have been reported, QSAR studies on other classes of pyridinone and pyrimidinedione derivatives have been successful in identifying key structural features for various biological activities. Such models can guide the design of new derivatives of this compound with potentially enhanced or specific biological activities.

In Silico Docking Studies of Ligand-Receptor Interactions

In silico docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein. Docking studies are widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

The docking process involves two main steps: first, generating a variety of possible binding poses of the ligand in the active site of the receptor, and second, scoring these poses to identify the most likely binding mode. The scoring functions used in docking are designed to approximate the binding free energy of the ligand-receptor complex.

For this compound, docking studies could be used to investigate its potential to interact with various biological targets. By docking the molecule into the active sites of different enzymes or receptors, it is possible to predict its binding affinity and to identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. While specific docking studies for this compound are not available in the literature, the methodology is a standard tool for assessing the potential biological activity of small molecules.

Aromaticity Analysis of the Pyridinedione Ring

Aromaticity is a fundamental concept in chemistry that describes the unusual stability of certain cyclic, planar molecules with a delocalized system of π-electrons. The most common rule for aromaticity is Hückel's rule, which states that a planar, cyclic, conjugated molecule is aromatic if it has (4n + 2) π-electrons, where n is a non-negative integer.

The pyridinedione ring in this compound presents an interesting case for aromaticity analysis. While the fully enolized tautomer, 2,5,6-trihydroxypyridine, would be aromatic with 6 π-electrons, the dione (B5365651) form itself is not aromatic in the classical sense as the sp3-hybridized carbons at positions 2 and 6 interrupt the cyclic conjugation.

However, the concept of aromaticity can be quantified using various computational methods. One such method is the calculation of the Nucleus-Independent Chemical Shift (NICS). NICS is a magnetic descriptor of aromaticity based on the shielding or deshielding of a probe nucleus placed in the center of a ring. A negative NICS value is indicative of an aromatic ring (diatropic ring current), while a positive value suggests an anti-aromatic ring (paratropic ring current). NICS calculations could be performed on the various tautomers of this compound to assess the degree of aromatic character in the pyridinedione ring. Studies on other heterocyclic systems, such as pyridodiazepines, have utilized NICS to quantify the aromaticity of the constituent rings. nih.gov

Biological and Biomedical Research Applications of 5 Hydroxypyridine 2,6 1h,3h Dione and Analogs

In Vitro Studies of Enzyme Inhibition and Modulation

Xanthine (B1682287) Oxidase Inhibition (Insights from related pyrimidine (B1678525) analogs)

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. msu.ru Elevated levels of uric acid can lead to hyperuricemia and gout. nih.govwikipedia.org Consequently, inhibitors of xanthine oxidase are a key therapeutic strategy for these conditions. wikipedia.org While direct studies on 5-hydroxypyridine-2,6(1H,3H)-dione are limited, significant insights can be drawn from the inhibitory activities of structurally related pyrimidine analogs.

A variety of purine and azapurine analogs have been investigated as both substrates and inhibitors of xanthine oxidase. semanticscholar.org Pyrazolopyrimidines, which feature a pyrazole (B372694) ring fused to a pyrimidine moiety, have shown notable inhibitory effects. semanticscholar.org For instance, 4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine was identified as a potent inhibitor of xanthine oxidase with an IC50 value of 0.600 ± 0.009 µM. msu.ru Kinetic studies revealed that pyrazolopyrimidine-based inhibitors, such as 4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine, act as competitive inhibitors of the enzyme. msu.ru

Furthermore, dihydropyrimidinone derivatives, which share a structural resemblance to the pyrimidine ring of xanthine, have been evaluated as potential xanthine oxidase inhibitors. nih.gov Out of a series of 25 derivatives, 22 demonstrated good to weak inhibitory activity, with IC50 values ranging from 14.4 to 418 µM. nih.gov The mechanism of inhibition for these compounds was found to be competitive, noncompetitive, or mixed. nih.gov

Table 1: Xanthine Oxidase Inhibition by Pyrimidine Analogs

| Compound | IC50 Value (µM) | Inhibition Type | Source |

|---|---|---|---|

| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 ± 0.009 | Competitive | msu.ru |

| Dihydropyrimidinone derivatives | 14.4 - 418 | Competitive, Noncompetitive, or Mixed | nih.gov |

| 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine (B103U) | Ki = 0.005 | Not Specified | nih.gov |

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest for cosmetic and medicinal applications related to hyperpigmentation. nih.govnih.gov Research has identified potent tyrosinase inhibitors among analogs of this compound.

One notable example is 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol (B10844549) (5HNB), a resveratrol (B1683913) derivative, which demonstrated potent inhibition of mushroom tyrosinase with an IC50 value of 2.95 µM. nih.gov This was significantly more potent than the well-known tyrosinase inhibitor, kojic acid (IC50 = 38.24 µM). nih.gov Kinetic analysis revealed that 5HNB acts as a non-competitive inhibitor of tyrosinase. nih.gov

The structural features of flavonoids and isoflavonoids have also provided insights into tyrosinase inhibition. For instance, the presence of hydroxyl groups at specific positions on the isoflavone (B191592) skeleton, such as C-6 and C-7, appears to be important for inhibitory activity. nih.gov Mirkoin, a flavonoid, showed strong, reversible, and competitive inhibition of tyrosinase with an IC50 of 5 µM. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Analogs

| Compound | IC50 Value (µM) | Inhibition Type | Source |

|---|---|---|---|

| 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol (5HNB) | 2.95 | Non-competitive | nih.gov |

| Kojic Acid | 38.24 | Not Specified | nih.gov |

| Mirkoin | 5 | Competitive, Reversible | nih.gov |

| Lupinalbin | 39.7 ± 1.5 | Competitive | nih.gov |

D-Amino Acid Oxidase (DAAO) Inhibition (from triazinedione analogs)

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist of the NMDA receptor. openmedicinalchemistryjournal.compatsnap.com Inhibition of DAAO is a potential therapeutic strategy for conditions involving NMDA receptor hypofunction, such as schizophrenia. openmedicinalchemistryjournal.comresearchgate.net

A series of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives, which are structurally analogous to the core of this compound, have been designed and synthesized as potent DAAO inhibitors. nih.gov Several of these derivatives exhibited inhibitory activity against human DAAO in the nanomolar range. nih.gov For example, the 6-chloro analog (CBIO) inhibited DAAO with an IC50 of 188 nM. nih.gov

Two compounds from this series, 6-hydroxy-3-phenethyl-1,2,4-triazin-5(2H)-one (6b) and 3-((6-fluoronaphthalen-2-yl)methylthio)-6-hydroxy-1,2,4-triazin-5(2H)-one (6m), were found to be metabolically stable and compound 6b demonstrated oral availability in mice. nih.gov

Table 4: D-Amino Acid Oxidase (DAAO) Inhibition by Triazinedione Analogs

| Compound | Target | IC50 Value | Source |

|---|---|---|---|

| 3-Substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives | Human DAAO | Nanomolar range | nih.gov |

Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition (from furoquinolinediones)

Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a DNA repair enzyme that has been identified as a target for cancer therapy, as its inhibition can synergize with topoisomerase II inhibitors. nih.govnih.gov The furoquinolinedione scaffold has been identified as a suitable starting point for the development of selective TDP2 inhibitors. nih.govnih.gov

Screening of an in-house compound library led to the identification of a furoquinolinedione (compound 1) as a TDP2 inhibitor with an IC50 value of 22 µM in whole cell extracts. nih.gov Further structure-activity relationship (SAR) studies led to the development of more potent and selective inhibitors. The most potent compound in the series, compound 74, exhibited an IC50 of 1.9 µM against recombinant TDP2 and 2.1 µM in whole cell extracts. nih.gov These compounds were shown to be selective for TDP2 over topoisomerase I and II. nih.gov

Another class of compounds, deazaflavin derivatives, have also been reported as selective and competitive inhibitors of human TDP2. acs.org

Table 5: Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition by Furoquinolinediones

| Compound | Target | IC50 Value (µM) | Source |

|---|---|---|---|

| Furoquinolinedione (Compound 1) | TDP2 (in whole cell extracts) | 22 | nih.gov |

| Furoquinolinedione (Compound 74) | Recombinant TDP2 | 1.9 | nih.gov |

EGFR/VEGFR-2 Inhibition

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are both receptor tyrosine kinases that play crucial roles in tumor growth and angiogenesis. nih.gov Simultaneous inhibition of both EGFR and VEGFR-2 is a promising strategy for cancer treatment. nih.gov

A series of 4,6-diaryl pyrimidines have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. nih.gov While specific inhibitory data for these compounds is part of ongoing research, the rationale for their design is based on the established roles of these receptors in cancer progression. Inhibition of EGFR can sometimes lead to an upregulation of VEGFR-2, resulting in resistance to EGFR inhibitors. nih.gov Therefore, dual inhibitors are being developed to overcome this resistance mechanism. nih.gov

Studies have shown that combined treatment with an EGFR inhibitor (erlotinib) and a VEGFR-2 inhibitor (vatalanib) can significantly suppress the proliferation of oral squamous cell carcinoma (OSCC) cells more effectively than either monotherapy. nih.gov This cooperative effect highlights the potential of dual-targeting strategies. nih.gov

Table 6: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | |

| 4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine | |

| 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine | |

| Oxypurinol | |

| 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol | |

| Kojic Acid | |

| Mirkoin | |

| Lupinalbin | |

| 2′-Hydroxygenistein-7-O-gentibioside | |

| 2-Picolinic acid | |

| Pyridine-2,4-dicarboxylic acid | |

| 6-Phosphonomethylpyridine-2-carboxylates | |

| 6-hydroxy-3-phenethyl-1,2,4-triazin-5(2H)-one | |

| 3-((6-fluoronaphthalen-2-yl)methylthio)-6-hydroxy-1,2,4-triazin-5(2H)-one | |

| Furoquinolinedione | |

| Erlotinib |

Antioxidant Properties and Free Radical Scavenging Mechanisms

The antioxidant potential of hydroxypyridine derivatives is a significant area of research, primarily attributed to their ability to act as radical scavengers and metal chelators. The core structure, particularly the presence of a hydroxyl group on the pyridine (B92270) ring, is crucial for this activity.

Detailed research findings indicate that derivatives of hydroxypyridin-4-ones possess dual functions: iron chelation and free radical scavenging. nih.gov The presence of a labile hydrogen atom in moieties attached to the main scaffold enhances their radical scavenging capacity beyond what is expected from the hydroxypyridinone ring alone. nih.gov These compounds are effective at scavenging hydrogen peroxide (H₂O₂). nih.gov The mechanism often involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, a process known as single electron transfer (SET). nih.gov For instance, in studies involving 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, compounds with electron-donating groups on their aromatic rings exhibited higher relative antioxidant activity (RAA) compared to the standard antioxidant, L-ascorbic acid, in a β-carotene/linoleic acid assay. gavinpublishers.com This suggests that the electronic properties of substituents significantly modulate the antioxidant capacity. gavinpublishers.com

The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govmdpi.com For example, rhenium-tricarbonyl complexes of flavonoids containing hydroxyl groups, such as Re-quercetin, have demonstrated interaction with the stable DPPH radical. nih.gov Similarly, curcuminoid N-alkylpyridinium salts have shown potent antioxidant capacity, with some derivatives being more effective than curcumin (B1669340) itself. mdpi.com The structure-activity relationship reveals that the position and nature of substituents, like methoxy (B1213986) groups or the length of an N-alkyl chain, can either enhance or diminish antioxidant effects. mdpi.com

Table 1: Antioxidant Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Assay | Key Finding |

| 5-Hydroxypyridin-4-one derivatives | H₂O₂ scavenging, Fe²⁺ chelation | Possess dual antioxidant and iron-chelating activities. nih.gov |

| 1,4-Dihydropyridines (1,4-DHPs) | β-carotene/linoleic acid | Electron-donating groups on the aromatic ring increase antioxidant activity. gavinpublishers.com |

| Rhenium-quercetin complex | DPPH radical scavenging | Interacts with and neutralizes the free stable radical DPPH. nih.gov |

| Curcuminoid N-alkylpyridinium salts | DPPH, FRAP | Some derivatives show more potent antioxidant capacity than curcumin. mdpi.com |

Antimicrobial and Antiviral Activities (in vitro mechanisms)

Derivatives based on the pyridine and related dione (B5365651) structures have demonstrated notable antimicrobial and antiviral properties in vitro. Their mechanisms of action often involve targeting essential microbial processes or interfering with viral entry into host cells.

In the realm of antiviral research, flavonoids with a 5,6-dihydroxyl group have shown promising activity against beta-coronaviruses, including SARS-CoV-2 variants. nih.gov The proposed mechanism involves the inhibition of viral replication by blocking the virus's entry into the host cell. nih.gov Specifically, these compounds are thought to interfere with the interaction between the viral spike protein and the ACE2 receptor on the host cell surface. nih.gov The presence of the 5,6-dihydroxyl (catechol) group is critical for this suppressive effect. nih.gov

Regarding antimicrobial activity, various pyridine derivatives have been synthesized and tested against a range of bacterial and fungal strains. nih.gov For example, a series of 6-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones, which are structurally related, exhibited in vitro antifungal activity against Candida albicans and Trichophyton mentagrophytes. nih.gov Several of these derivatives also inhibited the growth of bacteria such as Staphylococcus aureus and Staphylococcus epidermis. nih.gov Similarly, 5,8-dihydroxy-1,4-naphthoquinone, which shares a dihydroxy-dione feature, was found to be effective against S. aureus, C. albicans, and other microbes. mdpi.com Its mechanism is believed to involve the disruption of membrane permeability and integrity, which is enhanced by the hydrogen-bonding capacity of the dihydroxyl groups. mdpi.com Pyridazinone-based compounds have also been designed as dual antimicrobial and anticancer agents, showing potent activity against pathogenic strains like MRSA. nih.gov

Table 2: In Vitro Antimicrobial and Antiviral Activity

| Compound Class | Target Organism | In Vitro Mechanism of Action |

| 5,6-Dihydroxyflavones | Beta-coronaviruses (SARS-CoV-2, HCoV-OC43) | Interferes with spike-ACE2 interaction, blocking viral entry. nih.gov |

| 2H-1,3,5-Thiadiazine-2,4(3H)-diones | C. albicans, T. mentagrophytes, S. aureus | Growth inhibition (specific mechanism not detailed). nih.gov |

| 5,8-Dihydroxy-1,4-naphthoquinone | S. aureus, C. albicans, B. cereus | Disrupts microbial membrane permeability and integrity. mdpi.com |

| Pyridazinone derivatives | Methicillin-resistant S. aureus (MRSA) | Potent antibacterial activity, potentially targeting essential proteins. nih.gov |

Anticancer and Antiproliferative Activities (cellular mechanisms, in vitro)

The pyridine-dione scaffold and its analogs are featured in a variety of compounds investigated for their anticancer and antiproliferative effects. In vitro studies have shown that these molecules can inhibit the growth of numerous human tumor cell lines through diverse cellular mechanisms.

Derivatives of 1,3-dialkylated-pyrimidin-2,4-diones, which are structurally analogous to the pyridine-dione core, have demonstrated activity against a wide panel of 59 human tumor cell lines. nih.gov Structure-activity relationship studies revealed that specific substitutions, such as piperidine (B6355638) or pyrrolidine (B122466) at the C-6 position and benzyl (B1604629) groups at the N-1 and N-3 positions of the pyrimidine ring, enhance anticancer activity. nih.gov Similarly, a broad range of pyridine, pyran, and pyrimidine derivatives synthesized from nitrobenzosuberone exhibited significant in vitro antitumor activities, with some compounds showing high selectivity against leukemia cell lines. nih.gov

The cellular mechanisms underlying these antiproliferative effects are varied. For instance, zinc(II) complexes of 1,10-phenanthroline-5,6-dione (B1662461) have been shown to retain the antiproliferative activity of the parent ligand in human breast cancer cells (MDA-MB-231). rsc.org One of these complexes was found to disrupt intercellular bridges, delay cellular migration, and down-regulate genes related to the epithelial-mesenchymal transition (EMT). rsc.org Other classes of compounds, such as 3-hydroxy-4-thiopyridones, have demonstrated potent cytotoxic activity in non-small lung cancer cells. nih.gov Furthermore, certain purine derivatives have been shown to inhibit cancer growth by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.gov

Table 3: In Vitro Anticancer Activity of Pyridine-dione Analogs

| Compound Class | Cell Line(s) | Cellular Mechanism/Effect |

| 1,3-Dialkylated-pyrimidin-2,4-diones | 59 human tumor cell lines | Growth inhibition (structure-dependent). nih.gov |

| Pyridine/Pyrimidine derivatives | Leukemia, various solid tumors | Selective inhibition of leukemia cell lines. nih.gov |

| Zinc(II)-phendione complexes | MDA-MB-231 (Breast Cancer) | Disruption of cellular migration, downregulation of EMT genes. rsc.org |

| 3-Hydroxy-4-thiopyridones | A549, NCI-H522 (Lung Cancer) | Potent cytotoxic and cytostatic activity. nih.gov |

| Pyridazinone-based derivatives | Various | Upregulation of pro-apoptotic genes (p53, Bax), downregulation of Bcl-2. nih.gov |

Isosteric Functionality in Biological Systems (e.g., Barbituric Acid Isostere)

Isosterism, the principle of substituting one atom or group of atoms with another that has similar physical or chemical properties, is a fundamental strategy in drug design. The pyridine-dione scaffold can be considered a bioisostere of other important pharmacophores, allowing for the modulation of biological activity.

The pyridine ring itself is often used as a bioisosteric replacement for a phenyl group in drug candidates. Aza-analogs like pyridazine-based molecules have been developed from pyridine-containing compounds with the goal of discovering safer drugs with improved biological activities. nih.gov The additional nitrogen atom in the pyridazine (B1198779) ring is intended to create extra hydrogen bonding interactions, potentially enhancing binding to biological targets. nih.gov

Hydroxypyridinones (HOPOs) are a class of compounds that includes this compound. They are heterocyclic and possess strong metal-chelating properties, making them functional isosteres of other metal-binding pharmacophores like hydroxamic acids and catechols. nih.govnih.gov Their thione counterparts, the hydroxypyridinethiones (HOPTOs), are also potent metal binders and are considered useful "warheads" for targeting metalloenzymes. nih.gov The structural similarity between the pyridine-dione core and barbituric acid or its thio-analogs (thiobarbituric acid) suggests its potential as a barbituric acid isostere, where the cyclic ureide structure is replaced by the pyridine-dione system. cas.org This isosteric relationship allows for the exploration of similar biological activities while potentially altering properties like metabolic stability, solubility, and target selectivity.

Catabolic Pathways and Xenobiotic Metabolism (e.g., bacterial degradation)

The breakdown of pyridine derivatives, including hydroxypyridines, by microorganisms is a key aspect of their environmental fate and xenobiotic metabolism. Xenobiotics are foreign chemical substances that an organism is exposed to, and their metabolism typically involves a series of enzymatic reactions to detoxify and eliminate them. mdpi.com

In bacteria, the degradation of hydroxypyridine compounds often proceeds through a common set of intermediates. For example, a bacterium from the genus Agrobacterium has been shown to degrade 3-hydroxypyridine (B118123) by first converting it to 2,5-dihydroxypyridine (B106003) through an α-hydroxylation reaction. nih.gov This intermediate is a crucial hub in the catabolism of many pyridine derivatives. nih.govresearchgate.net

The subsequent step involves the cleavage of the pyridine ring. The 2,5-dihydroxypyridine intermediate is acted upon by a Fe²⁺-dependent dioxygenase, which opens the ring to form N-formylmaleamic acid. nih.govnih.gov This compound is then further metabolized through the maleamate (B1239421) pathway, ultimately leading to common metabolic products like maleic acid, fumaric acid, and succinic acid, which can enter the central metabolism of the bacterium. nih.govresearchgate.net This bacterial degradation pathway represents a complete mineralization of the xenobiotic pyridine compound and is a potential route for the bioremediation of environments contaminated with these chemicals. nih.gov

Applications in Materials Science and Other Fields

Role as Ligands in Coordination Chemistry

5-Hydroxypyridine-2,6(1H,3H)-dione belongs to the broader class of hydroxypyridinones (HPs), which are recognized as excellent building blocks for creating ligands that bind strongly to metal ions. kcl.ac.ukmdpi.com These compounds are N-heterocyclic metal chelators known for their high efficiency and specificity in binding with various metal ions. nih.gov The core structure of hydroxypyridinones features a 6-membered N-heterocycle with two oxygen donor atoms from ortho-positioned keto and hydroxy groups. mdpi.com This arrangement allows for the formation of stable five-membered chelate rings with hard metal ions. rsc.org

The family of hydroxypyridinone ligands includes three main subfamilies: 1-hydroxy-2(1H)-pyridinone (1,2-HOPO), 3-hydroxy-2(1H)-pyridinone (3,2-HOPO), and 3-hydroxy-4(1H)-pyridinone (3,4-HOPO). rsc.org These ligands have been extensively studied for their coordination abilities with a variety of metal ions, including iron(III), aluminum(III), copper(II), and zinc(II). The deprotonated form of hydroxypyridinones has a zwitterionic aromatic resonance structure that is isoelectronic with the catecholate dianion, a feature that contributes to its strong metal-binding capabilities. rsc.org

Research into hydroxypyridinone derivatives has demonstrated their versatility as ligands. For example, the introduction of different functional groups onto the pyridinone ring can modify the ligand's properties, such as its lipophilicity, solubility, and metal selectivity. rsc.org Studies on 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, a related hydroxypyridinone, have shown that its coordinating ability towards Fe³⁺ is influenced by tautomeric changes that occur with varying pH. The coordination chemistry of these ligands is a critical aspect of their application in various scientific fields.

Optoelectronic Applications and Dye Chemistry (from related pyrimidine (B1678525) dyes)

While specific optoelectronic applications for this compound are not extensively documented, the broader classes of pyridone and pyrimidine derivatives are known for their use in dye chemistry. Fused pyrimidine derivatives, for instance, have been utilized as dyes. nih.gov A number of novel monoazo-disperse dyes incorporating pyrazolo[1,5-a]pyrimidine (B1248293) structures have been synthesized and successfully applied to polyester (B1180765) fibers. nih.gov

The synthesis of these dyes often involves coupling reactions with pyrazole (B372694) derivatives, which are important intermediates in organic synthesis. nih.gov For example, a series of pyrazolo[1,5-a]pyrimidine dyes were created by reacting a pyrazolohydrazone with either 2,4-pentanedione and enaminonitrile or with aryl-substituted enaminoketones. nih.gov These dyes have demonstrated good fastness properties when applied to textiles. nih.gov

Furthermore, acid dyes have been synthesized from pyridone derivatives and their metal complexes (Fe(II) and Cu(II)). researchgate.net These metallized acid dyes have produced a range of colors, including yellow, greenish-yellow, dark grey, and brown on nylon fabrics. researchgate.net The synthesis of arylazopyridones for use as disperse dyes on hydrophobic fabrics has also been a subject of research, highlighting the utility of the pyridone moiety in creating coloring agents. nih.gov The study of related heterocyclic systems, such as octaphyrin derivatives, has also shed light on their potential as n-type materials for Organic Light Emitting Diodes (OLEDs) and their nonlinear optical (NLO) properties, suggesting a potential avenue for future research into hydroxypyridinone-based materials. nih.gov

Chelation Properties (e.g., metal chelating agents)

The most prominent application of hydroxypyridinone derivatives, including structures related to this compound, is their function as metal chelating agents, particularly for iron(III). nih.gov Hydroxypyridinones are considered a "privileged" class of chelating structures due to their high affinity for hard metal ions. mdpi.com This property is central to their use in developing therapeutic agents for metal overload diseases. nih.gov

The 3-hydroxypyridin-4-one (3,4-HOPO) derivatives are particularly effective iron chelators, forming stable 3:1 complexes with iron cations where the metal is coordinated by two adjacent oxygen atoms. google.com This bidentate chelation results in a neutral and stable complex that can inhibit the redox activity of the iron ion. google.com The chelating ability of these compounds is often compared to deferiprone (B1670187), a clinical chelating agent used for iron overload. researchgate.net For instance, the pFe³⁺ value, which indicates the iron-binding affinity at physiological pH, for 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one was found to be 22.0, which is significantly higher than that of deferiprone (20.6). researchgate.net

The design of novel hydroxypyridinone derivatives aims to enhance their chelating properties and selectivity. google.com Researchers have synthesized various derivatives to improve their efficacy as iron scavengers. google.comresearchgate.net Beyond iron, the chelating ability of these compounds towards other metal ions such as Al³⁺, Cu²⁺, and Zn²⁺ has also been investigated to assess their potential for treating toxicity from other metals and to understand their influence on the balance of essential metal ions. researchgate.net The versatility and high metal chelating efficacy of hydroxypyridinones make them a subject of ongoing research for various therapeutic and remediation applications. mdpi.comnih.gov

Future Research Directions and Outlook

Development of Novel Synthetic Routes

The synthesis of pyridinedione cores is a well-established area of organic chemistry. For instance, the isomer 2,6-dihydroxypyridine (B1200036) is known to be an intermediate in the degradation of nicotine (B1678760) by the bacterium Arthrobacter nicotinovorans wikipedia.org. Chemical synthesis of 2,6-dihydroxypyridine has also been achieved through the reaction of 2,6-dichloropyridine (B45657) with potassium tert-butoxide, followed by treatment with formic acid smolecule.comiucr.org.

Future research on 5-Hydroxypyridine-2,6(1H,3H)-dione could build upon these foundations. A primary focus will be the development of regioselective synthetic strategies that favor the formation of the 5-hydroxy isomer. This could involve the exploration of novel starting materials and catalyst systems. Chemo-enzymatic approaches, leveraging the specificity of enzymes to introduce the hydroxyl group at the desired position, present a particularly promising avenue. The use of immobilized enzymes could offer sustainable and efficient production methods, as has been demonstrated for the synthesis of other dihydroxypyridine derivatives mdpi.com.

| Potential Synthetic Approach | Description | Key Research Focus |

| Regioselective Chemical Synthesis | Development of multi-step chemical reactions that precisely control the position of functional groups on the pyridine (B92270) ring. | Exploration of novel protecting groups, directing groups, and catalytic systems to achieve high regioselectivity for the 5-hydroxy isomer. |

| Biocatalytic Synthesis | Utilization of enzymes, such as hydroxylases, to introduce the hydroxyl group at the 5-position with high specificity. | Screening for and engineering of enzymes with the desired regioselectivity; optimization of reaction conditions for whole-cell or isolated enzyme systems. |

| Chemo-enzymatic Synthesis | A hybrid approach combining chemical synthesis to build the core pyridinedione structure with an enzymatic step for regioselective hydroxylation. | Seamless integration of chemical and enzymatic steps to create an efficient and scalable overall process. |

Advanced Mechanistic Studies of Biological Activities

Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties nih.govnih.gov. While the specific biological profile of this compound is not yet extensively characterized, its structural similarity to other bioactive heterocyclic compounds suggests significant potential.

Future research should, therefore, embark on a comprehensive screening of this compound against a diverse range of biological targets. Initial broad-spectrum assays could be followed by more focused studies to elucidate the specific mechanisms of action for any observed activities. For example, if anticancer properties are identified, subsequent research could investigate its effects on specific cellular pathways, such as cell cycle regulation or apoptosis. Understanding the structure-activity relationship (SAR) will be crucial, and this will involve the synthesis and evaluation of a library of derivatives with modifications at various positions of the pyridine ring nih.gov.

Computational Design of Enhanced Derivatives

Computational chemistry offers powerful tools for the rational design of new molecules with enhanced properties. Methods such as Density Functional Theory (DFT) can be employed to understand the electronic structure and reactivity of this compound bohrium.comresearchgate.net. Molecular docking simulations can predict the binding affinity of the compound and its derivatives to specific biological targets, thereby guiding the design of more potent inhibitors or modulators researchgate.net.

Future computational studies on this compound could focus on several key areas. Firstly, in silico screening of virtual libraries of derivatives could rapidly identify candidates with a high probability of biological activity. Secondly, quantum mechanical calculations can provide insights into the reaction mechanisms of its synthesis and potential metabolic pathways. Furthermore, Hirshfeld surface analysis can be used to understand and predict the intermolecular interactions that govern its crystal packing and, consequently, its solid-state properties nih.gov.

| Computational Method | Application in Future Research | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties, molecular geometries, and reaction energetics. | Understanding of the compound's reactivity and stability; guidance for synthetic route development. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potential protein targets and rational design of more potent bioactive derivatives. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the compound in biological environments. | Insight into the conformational flexibility and interactions with solvent and biological macromolecules. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in the solid state. | Understanding of crystal packing and prediction of solid-state properties. |

Exploration of New Application Areas

Beyond the traditional focus on medicinal chemistry, the unique chemical properties of this compound could open doors to a variety of other applications. For instance, its isomer, 2,6-dihydroxypyridine, has been investigated as a coupling agent in hair dyeing processes wikipedia.org.

Future research could explore the potential of this compound in materials science, for example, as a monomer for the synthesis of novel polymers with interesting thermal or optical properties. Its ability to coordinate with metal ions could also be exploited for the development of new catalysts or sensors. Furthermore, its role as a potential metabolic intermediate could be investigated in the context of bioremediation or industrial biocatalysis.

Natural Product Inspired Synthesis and Bioactivity

The fact that 2,6-dihydroxypyridine is a naturally occurring intermediate in the degradation of nicotine highlights the potential for discovering this compound or its derivatives in nature wikipedia.orgnih.gov. Future research efforts could focus on screening microbial or plant sources for the presence of this compound.

Moreover, the structure of this compound can serve as a template for the synthesis of novel compounds inspired by natural products. The piperidine-2,5-dione scaffold, for example, is found in a number of bioactive natural products and has been shown to be a valuable framework in medicinal chemistry nih.gov. By combining the features of this and other natural product scaffolds with the pyridinedione core, it may be possible to generate new classes of compounds with unique and potent biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Hydroxypyridine-2,6(1H,3H)-dione and its derivatives?

- Methodological Answer : The synthesis often involves cyclization or functionalization of pyridine precursors. For example:

- Mitsunobu Reaction : Used to introduce hydroxyl groups or other substituents on pyridine rings, as demonstrated in terpyridine synthesis (Inorganic Chemistry, 2012) .

- Reflux with Carbon Disulfide : Heterocyclic thiones can be synthesized by refluxing hydrazides with carbon disulfide and KOH in ethanol (Molecules, 2011) .

- Amination via Hydroxylamine : Hydroxylamine sulfate in acidic conditions facilitates amination of pyridinones, as seen in benzopyrano-pyridine derivatives (Synthesis of Pyridine Derivatives, 2000) .

Q. How can purification and isolation of this compound be optimized?

- Methodological Answer :

- Recrystallization : Use ethanol or water-ethanol mixtures for crystallization, as described in pyrimidine-thione purification (Molecules, 2011) .

- Chromatography : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) resolves polar impurities common in heterocycles.

- Acid-Base Extraction : Leverage the compound’s acidity (due to hydroxyl and carbonyl groups) for selective partitioning .

Q. What analytical techniques are critical for structural confirmation?

- Methodological Answer :

- X-Ray Crystallography : Provides unambiguous confirmation of ring conformation and substituent positions, as used for triazine-dione derivatives .

- NMR Spectroscopy : Key signals include downfield-shifted protons (δ 10–12 ppm for hydroxyl groups) and carbonyl carbons (δ 160–180 ppm in NMR).

- IR Spectroscopy : Detect carbonyl stretches (~1680 cm) and hydroxyl vibrations (~3200 cm) .

Advanced Research Questions

Q. How can reaction mechanisms for hydroxylation or ring functionalization be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use -labeled reagents to track hydroxyl group incorporation.

- Kinetic Studies : Monitor reaction progress via HPLC or in-situ FTIR to identify rate-determining steps.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity, validated against experimental outcomes .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Resolve ambiguous proton-carbon correlations caused by tautomerism or hydrogen bonding.

- Variable-Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures.

- Comparative Analysis : Cross-reference with structurally analogous compounds, such as pyran-dione derivatives (MolSoft, 2024) .

Q. What computational approaches are suitable for studying electronic properties or reactivity?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Predict nucleophilic/electrophilic sites using HOMO-LUMO gaps (software: ORCA, Gaussian).

- Molecular Dynamics (MD) Simulations : Model solvation effects on tautomeric equilibria in aqueous environments.

- Docking Studies : Assess binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can bioactivity evaluation be designed for this compound derivatives?

- Methodological Answer :

- Target Selection : Prioritize enzymes with uracil-like binding pockets (e.g., thymidylate synthase) due to structural analogy to triazine-diones .

- In Vitro Assays : Use fluorescence-based inhibition assays (e.g., NADH depletion for dehydrogenase targets).

- SAR Studies : Systematically vary substituents (e.g., alkyl/aryl groups at positions 2 and 6) to correlate structure with activity .

Data Contradiction Analysis Example

Scenario : Conflicting NMR data for a synthetic derivative suggests tautomeric equilibrium.

- Resolution Strategy :

- Acquire NMR and DEPT-135 to confirm protonation states.

- Perform HSQC to correlate ambiguous protons with carbons.

- Compare with X-ray data (if available) to validate dominant tautomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.